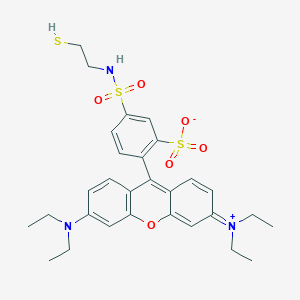

Sulfo Rhodamine Amidoethyl Mercaptan

Description

Historical Context and Evolution of Rhodamine-Based Chromophores

The journey to the development of sophisticated fluorescent probes like Sulfo Rhodamine Amidoethyl Mercaptan is rooted in the long history of dye chemistry. The foundational rhodamine scaffold was first synthesized in the late 19th century and was initially used primarily for textile dyeing. fluorofinder.com The inherent fluorescence of these compounds, however, soon captured the attention of scientists for other applications.

The 20th century witnessed a paradigm shift in the use of fluorescent dyes, moving from simple colorants to indispensable tools in biological and medical research. rsc.orgnih.gov The development of fluorescence microscopy and other fluorescence-based analytical techniques created a demand for dyes with improved properties, such as higher brightness, greater photostability, and specific labeling capabilities. fluorofinder.com This spurred the chemical modification of existing dye structures, including the rhodamines, to fine-tune their spectral properties and introduce reactive functionalities for conjugation to biomolecules. sciencedaily.comresearchgate.net The evolution of these dyes has been instrumental in advancing our ability to visualize cellular structures and molecular interactions with unprecedented detail. nih.gov

The functionalization of the core rhodamine structure with sulfo and amidoethyl mercaptan groups is a prime example of rational molecular design to overcome the limitations of early fluorescent dyes.

The sulfo group (sulfonic acid group) was introduced primarily to enhance the water solubility of the otherwise hydrophobic rhodamine core. researchgate.net This modification is crucial for biological applications, as most cellular processes occur in an aqueous environment. biotium.com Increased water solubility prevents the aggregation of dye molecules, which can lead to fluorescence quenching and non-specific binding. Furthermore, the negative charge of the sulfonate group can render the dye impermeable to cell membranes, allowing for the specific labeling of cell surface proteins. nih.govbiorxiv.org

The amidoethyl mercaptan functionality serves a dual purpose. The amido component acts as a stable linker, connecting the reactive mercaptan group to the rhodamine fluorophore. The terminal mercaptan (thiol) group is a key reactive handle for covalent labeling. biotium.com Thiols are highly reactive towards specific functional groups, such as maleimides and iodoacetamides, which can be introduced into other molecules of interest, particularly proteins at cysteine residues. ulab360.comnih.gov This specificity allows for the targeted attachment of the fluorescent rhodamine tag to a desired biomolecule, enabling its visualization and tracking. nih.gov

Significance of this compound within Specialized Research Disciplines

The unique combination of features in this compound has made it a valuable tool in several specialized research areas. Its ability to provide a bright and stable fluorescent signal, coupled with its water solubility and specific reactivity, underpins its contributions to molecular sensing, bioanalytical methods, and advanced imaging.

Contributions to Molecular Sensing and Recognition

The development of chemosensors for the detection of specific ions and small molecules is a significant area of analytical chemistry. bohrium.comcolab.wstandfonline.comresearchgate.netmdpi.com Rhodamine-based probes are often employed in these sensors due to their "off-on" fluorescence switching mechanism, which is frequently based on the opening and closing of a non-fluorescent spirolactam ring.

While specific studies detailing this compound as the primary component of a molecular sensor are not widely published, its thiol-reactive nature makes it a suitable candidate for the development of sensors for thiol-containing analytes or for species that can interact with thiols. The principle would involve the modulation of the rhodamine's fluorescence upon the binding or reaction of the target analyte with the mercaptan group. The sulfonated nature of the dye would be advantageous for developing sensors that operate in aqueous media. tandfonline.com

Advancements in Advanced Bioanalytical and Imaging Research

The most significant impact of this compound lies in its application as a fluorescent label in bioanalytical and imaging studies. rsc.org The ability to selectively tag biomolecules is fundamental to understanding their function, localization, and interactions within complex biological systems. wikipedia.org

In proteomics, thiol-reactive fluorescent dyes are used to label cysteine residues in proteins, allowing for their detection and quantification in techniques like fluorescence-based gel electrophoresis. nih.gov The high water solubility and bright fluorescence of sulforhodamine derivatives are beneficial in these applications, providing high sensitivity and low background signals. biotium.comwikipedia.org

In cellular imaging, the specific labeling of proteins with fluorescent probes enables the visualization of their subcellular localization and dynamics in living cells. frontiersin.orgmdpi.com The cell-impermeable nature of some sulfonated rhodamine dyes allows for the selective labeling of proteins on the cell surface, which is crucial for studying processes like cell signaling and receptor trafficking. nih.govbiorxiv.org

Below is a table summarizing the key properties of this compound that are relevant to its applications.

| Property | Value/Description | Significance in Research |

| CAS Number | 1244034-02-3 | Unique identifier for the chemical substance. |

| Molecular Formula | C29H35N3O6S3 | Defines the elemental composition of the molecule. |

| Molecular Weight | 617.80 g/mol | Important for stoichiometric calculations in labeling reactions. |

| Maximum Absorbance (λmax) | ~561 nm | Wavelength of maximum light absorption, crucial for selecting appropriate excitation sources. |

| Maximum Emission (λem) | ~581 nm | Wavelength of maximum fluorescence emission, important for selecting appropriate detection filters. |

| Functional Groups | Sulfo, Amido, Mercaptan | Confer water solubility, provide a linker, and enable thiol-reactive labeling, respectively. |

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

While this compound and similar thiol-reactive dyes are powerful tools, there are ongoing research efforts and challenges to address. A major frontier is the development of new probes with even better photophysical properties, such as increased photostability to allow for longer imaging experiments and higher quantum yields for brighter signals. fluorofinder.com

A significant challenge in the field of thiol-reactive probes is achieving absolute specificity. While maleimides and iodoacetamides are relatively specific for thiols, some off-target reactions with other nucleophilic amino acid residues can occur under certain conditions. nih.gov The development of more specific thiol-reactive chemistries is an active area of research. rsc.org

Another challenge relates to the delivery and targeting of fluorescent probes within living systems. While sulfonation can control cell permeability, there is a need for more sophisticated strategies to deliver probes to specific organelles or cell types. mdpi.com

Furthermore, the potential for the fluorescent label itself to perturb the function of the biomolecule it is attached to is a constant consideration. The development of smaller, less intrusive fluorescent tags is a continuing goal. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFTHKYWFEESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405125 | |

| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244034-02-3 | |

| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Structural Elucidation for Sulfo Rhodamine Amidoethyl Mercaptan

Regioselective Functionalization of the Sulfo Rhodamine Core

The foundation of the synthesis lies in the functionalization of the sulforhodamine xanthene ring system. This requires careful selection of reagents and reaction conditions to achieve the desired chemical handles for subsequent modifications.

The primary method for activating the sulforhodamine core for amine conjugation is the conversion of one of its sulfonic acid groups into a more reactive sulfonyl chloride. A common strategy involves treating the parent dye, such as Sulforhodamine 101 (SR101), with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov For instance, SR101 can be converted to SR101 sulfonyl chloride by reacting it with an excess of POCl₃ at room temperature under an inert atmosphere. nih.gov

A significant challenge with rhodamine sulfonyl chlorides is their inherent instability. They are highly susceptible to hydrolysis, reacting readily with moisture, which can complicate storage and handling. nih.gov This reactivity necessitates that the crude sulfonyl chloride derivative is often used immediately in the subsequent reaction step without extensive purification. nih.gov

More modern and milder methods are also being explored to circumvent the harsh conditions and instability associated with traditional reagents. One such approach involves the conversion of primary sulfonamides into sulfonyl chlorides using activating agents like Pyry-BF₄, which allows for late-stage functionalization under milder conditions. nih.gov The general reaction for sulfonylation involves the nucleophilic attack of an amine on the sulfonyl chloride, typically in an aprotic solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) (TEA) to neutralize the HCl produced. nih.govthermofisher.comrsc.org

A critical aspect of synthesizing sulforhodamine derivatives is managing the presence of isomers. Commercially available sulforhodamine sulfonyl chlorides, such as those derived from Lissamine Rhodamine B, are often a mixture of two principal regioisomers, where the sulfonyl chloride group is either ortho or para to the xanthene ring system. researchgate.net

These isomers are not functionally equivalent. Conjugates formed from the para-isomer are noted for their stability and pH-insensitive fluorescence. In contrast, sulfonamides derived from the ortho-isomer can undergo an intramolecular cyclization reaction to form a colorless, non-fluorescent sultam, particularly at elevated pH. researchgate.net This difference in properties makes the control and separation of isomers essential for producing reliable fluorescent probes.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice for separating these isomers. chromatographyonline.com Reverse-phase HPLC (RP-HPLC) can effectively distinguish between the ortho and para forms, allowing for their isolation and purification. researchgate.net For example, a rapid UHPLC method using a short column packed with sub-2 µm particles has been developed to separate sulphorhodamine 101 derivatives, including its distinct isomers, in under three minutes. chromatographyonline.com Column chromatography on silica (B1680970) gel is also a viable method for isolating isomers on a preparative scale. nih.gov

| Parameter | Method 1: UHPLC | Method 2: Column Chromatography |

| Technique | Ultra-High-Performance Liquid Chromatography | Flash Column Chromatography |

| Stationary Phase | Hypersil GOLD™ C18 (1.9 µm particles) | Silica Gel (SiO₂) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water/formic acid | Sequential elution with increasing polarity (e.g., methanol (B129727) in CH₂Cl₂) |

| Application | Analytical separation of ortho/para isomers | Preparative isolation of isomers |

| Key Advantage | Rapid analysis time (<3 minutes) | Large-scale purification |

Mercaptan Group Incorporation via Amidoethyl Linkage

With the activated sulforhodamine core in hand, the next stage is the introduction of the thiol (-SH) functionality. This is accomplished by creating a stable linker between the dye and the mercaptan group.

The "amidoethyl mercaptan" portion is introduced by reacting the sulforhodamine sulfonyl chloride with a suitable bifunctional amine. The target molecule's name implies the use of 2-aminoethanethiol (cysteamine). The nucleophilic primary amine of cysteamine (B1669678) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a highly stable sulfonamide bond (-SO₂-NH-). nih.govresearchgate.net

The reaction is typically carried out in an aprotic polar solvent such as DMF in the presence of a tertiary amine base like TEA. nih.gov The base scavenges the hydrochloric acid generated during the reaction, driving it to completion. To prevent undesired side reactions involving the thiol group, such as oxidation to disulfides, it may be necessary to use a protected form of cysteamine, followed by a deprotection step after the sulfonamide linkage is formed.

The stability of the final conjugate and the reactivity of its terminal thiol group are paramount for its utility. The sulfonamide bond forming the linker is exceptionally stable to hydrolysis under a wide range of pH conditions. nih.gov However, as previously noted, the stability of the fluorescent signal can be compromised by the choice of isomer, with the ortho-sulfonamide being prone to forming a non-fluorescent sultam. researchgate.net Therefore, optimization begins with the use of the purified para-isomer of the sulforhodamine sulfonyl chloride.

The primary function of the terminal mercaptan group is to serve as a bioorthogonal handle. Thiols are highly effective nucleophiles that can react selectively with specific electrophilic partners, allowing for precise labeling of biomolecules. The most common thiol-reactive functional groups are maleimides and haloacetamides (e.g., iodoacetamides). thermofisher.com

The reaction between a thiol and a maleimide (B117702) is particularly efficient and highly selective. It proceeds rapidly at neutral or near-neutral pH (6.5-7.5), a range where the reaction with amines is significantly slower, ensuring chemoselectivity. thermofisher.combroadpharm.com At pH 7, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. broadpharm.com This pH control is a key aspect of optimizing the bioorthogonal reactivity of the Sulfo Rhodamine Amidoethyl Mercaptan probe. While the resulting thioether bond from haloacetamide reactions is very stable, the succinimidyl-thioether linkage formed from maleimides can be subject to hydrolysis at higher pH, which is a consideration for experimental design. thermofisher.combroadpharm.com

| Feature | Maleimide Chemistry | Haloacetamide Chemistry |

| Reactive Group | Carbon-carbon double bond of the maleimide ring | Halogenated alkyl group (e.g., iodoacetamide) |

| Product | Thioether bond (via Michael addition) | Thioether bond (via Sₙ2 substitution) |

| Optimal pH | 6.5 - 7.5 | 7.0 - 7.5 |

| Selectivity | Highly thiol-selective at optimal pH | Can show some reactivity with histidine or methionine |

| Stability | Resulting ring can open via hydrolysis at higher pH | Forms a very stable thioether bond |

Derivatization for Enhanced Research Utility

To broaden the applications of sulforhodamine-based probes, the core fluorophore itself can be further derivatized to fine-tune its properties. These modifications aim to improve characteristics such as brightness, photostability, solubility, and cell permeability, or to introduce additional functionalities.

Furthermore, this halogenated phenyl ring can act as an electrophilic handle for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the late-stage, regioselective introduction of other useful chemical groups, such as azides for click chemistry or chelating agents for ion sensing, without having to redesign the entire dye synthesis. nih.govresearchgate.net Other strategies include derivatizing rhodamine with moieties like sarcosine (B1681465) to prevent the formation of the non-fluorescent spirolactone form, thereby enhancing quantum yield and stability in aqueous media. nih.gov Additionally, incorporating spacers, such as aminohexanoic acid, between the dye and its reactive group can improve solubility and conjugation efficiency. nih.gov

| Derivatization Strategy | Effect | Research Utility |

| Fluorination of Phenyl Ring | Increases K_L–Z and molar extinction coefficient (ε) | Enhanced brightness and performance of far-red dyes |

| SₙAr on Fluorinated Ring | Introduces new functional groups (azides, amines, etc.) | Creates multifunctional probes for click chemistry or ion sensing |

| Sarcosine Conjugation | Prevents spirolactone formation | Improved quantum yield and aqueous stability |

| Addition of Spacers | Increases distance from fluorophore to target | Improved solubility and conjugation efficiency |

Conjugation with Polyethylene (B3416737) Glycol (PEG) for Aqueous Compatibility

The inherent hydrophobicity of many fluorescent dyes, including rhodamine derivatives, can limit their utility in biological and aqueous-based systems. A widely adopted strategy to overcome this limitation is the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation. This modification significantly enhances the aqueous solubility and biocompatibility of the dye molecule. nih.govnih.gov

The introduction of a PEG segment onto a rhodamine derivative, such as this compound, can dramatically improve its water solubility. nih.gov This is attributed to the hydrophilic nature of the repeating ethylene (B1197577) glycol units in the PEG chain, which can form hydrogen bonds with water molecules, thereby disrupting the dye's tendency to aggregate in aqueous media. The process typically involves the chemical reaction between a reactive derivative of the rhodamine core and a functionalized PEG molecule. For instance, a rhodamine derivative with an amine group can be conjugated to a PEG chain that has been modified to carry a reactive ester.

The benefits of PEGylation extend beyond improved solubility. The PEG chain can also act as a biocompatible spacer arm, minimizing steric hindrance and potential quenching interactions when the dye is conjugated to larger biomolecules. nih.gov This modification is crucial for applications requiring the dye to function effectively within the complex aqueous environment of living cells or in physiological buffers. nih.gov Research has demonstrated that even small PEG chains can substantially increase the aqueous solubility of complex dyes without negatively impacting their fluorescent properties. nih.gov

Table 1: Effect of PEGylation on Rhodamine Dye Properties

| Property | Unmodified Rhodamine | PEGylated Rhodamine | Reference |

|---|---|---|---|

| Aqueous Solubility | Low | High (>1 mM) | nih.govnih.gov |

| Biocompatibility | Variable | Improved | nih.gov |

| Aggregation in Water | High | Reduced | nih.gov |

| Fluorescent Properties | Retained | Generally Retained | nih.gov |

Strategies for Modulating Spirolactam Equilibrium

Rhodamine dyes, including sulfo-rhodamine derivatives, can exist in a dynamic equilibrium between two distinct forms: a non-fluorescent, colorless spirolactam and a highly fluorescent, colored zwitterion. The ability to control this equilibrium is fundamental to the design of "turn-on" fluorescent probes for various analytical and imaging applications. acs.orgnih.govrsc.org The transition from the spirolactam to the open-ring zwitterionic form is triggered by specific environmental cues, leading to a dramatic increase in fluorescence. researchgate.net

Several key strategies are employed to modulate this critical equilibrium:

pH Control: The spirolactam ring-opening is highly sensitive to pH. researchgate.netnih.gov In acidic conditions, protonation of the spirolactam structure promotes the formation of the fluorescent open form. researchgate.netnih.gov The specific pH at which this transition occurs (the pKa) can be fine-tuned by altering the electronic properties of the substituents on the rhodamine core. nih.gov This principle is widely exploited to create pH-sensitive probes for imaging acidic organelles like lysosomes. researchgate.net

Solvent Polarity: The polarity of the solvent environment plays a significant role in stabilizing the different forms. acs.orgnih.gov Polar, protic solvents can stabilize the charge-separated, open zwitterionic form through hydrogen bonding and dipole-dipole interactions, thus shifting the equilibrium towards fluorescence. nih.govresearchgate.net Conversely, non-polar solvents tend to favor the neutral, closed spirolactam form. nih.gov

Molecular Structure and Substituents: The electronic nature of the substituents on the xanthene core and the amide nitrogen significantly influences the stability of the spirolactam ring. nih.gov Electron-withdrawing groups can facilitate the ring-opening process, while electron-donating groups may stabilize the closed form. The specific structure of the amide-linked moiety, in this case, the amidoethyl mercaptan group, will directly impact the equilibrium position.

Analyte Binding: In the context of chemosensors, the spirolactam equilibrium is often controlled by the binding of a specific analyte, such as a metal ion. acs.org The binding event can induce a conformational change that forces the ring to open, resulting in a "turn-on" fluorescent signal. rsc.orgacs.org This strategy allows for the highly selective detection of target molecules.

Table 2: Factors Influencing Rhodamine Spirolactam Equilibrium

| Factor | Effect on Equilibrium | Favored Form (Fluorescence) | Reference |

|---|---|---|---|

| Low pH (Acidity) | Promotes ring-opening | Open (On) | researchgate.netresearchgate.netnih.gov |

| High Solvent Polarity | Stabilizes zwitterion | Open (On) | acs.orgnih.gov |

| Non-polar Solvent | Stabilizes spirolactam | Closed (Off) | nih.govnih.gov |

| UV Irradiation | Can induce ring-opening | Open (On) | nih.govresearchgate.net |

| Metal Ion Binding | Can trigger ring-opening | Open (On) | rsc.orgacs.org |

Comprehensive Spectroscopic and Diffraction Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. core.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. nih.govnih.gov

In the structural analysis of a rhodamine derivative, ¹H NMR spectroscopy reveals the number of different types of protons present in the molecule, their relative numbers, and how they are connected through covalent bonds. researchgate.net For instance, the characteristic signals for the aromatic protons on the xanthene core, the ethyl groups on the amino functions, and the protons of the amidoethyl mercaptan side chain would all appear at distinct chemical shifts (δ) in the spectrum. chemicalbook.comresearchgate.net The splitting patterns (e.g., singlets, doublets, triplets) of these signals, governed by spin-spin coupling, provide crucial information about adjacent protons. core.ac.uk

¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon backbone. rsc.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete mapping of the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive correlations between protons and carbons, confirming the precise assembly of the molecular structure. core.ac.uk These techniques are particularly powerful for confirming the covalent linkage between the sulfo-rhodamine core and the amidoethyl mercaptan moiety.

Table 3: Representative ¹H NMR Chemical Shifts for Rhodamine Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (Xanthene) | 6.0 - 8.0 | m (multiplet) | researchgate.netresearchgate.net |

| -CH₂- (Ethyl group) | ~3.3 | q (quartet) | researchgate.net |

| -CH₃ (Ethyl group) | ~1.1 | t (triplet) | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to confirm the elemental composition and verify the identity of a synthesized compound with high precision and accuracy. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. rsc.orgnih.gov

For this compound, HRMS analysis would be used to determine its exact molecular weight. The experimentally measured monoisotopic mass is compared to the theoretically calculated mass based on its chemical formula (C₂₉H₃₅N₃O₆S₃). A close match between the experimental and theoretical values, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition and serves as a crucial verification of the compound's identity. nih.gov This high level of mass accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. HRMS is also invaluable for identifying potential impurities and byproducts from the synthesis. nih.gov

Table 4: HRMS Data for Compound Verification

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₂₉H₃₅N₃O₆S₃ | scbt.comcymitquimica.com |

| Calculated Mass | The theoretical exact mass based on the formula. | 617.1691 | scbt.comcymitquimica.com |

| Observed Mass | The experimentally measured mass from HRMS. | e.g., 617.1688 | rsc.org |

| Mass Accuracy | The deviation of the observed from the calculated mass. | < 5 ppm | nih.gov |

X-ray Crystallography for Crystalline Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. nih.gov This powerful technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays contains precise information about the arrangement of atoms within the crystal lattice.

For a molecule like this compound, a successful X-ray crystallographic analysis would yield a complete 3D model of the molecule in the solid state. This model would confirm the exact spatial arrangement of all atoms, including bond lengths, bond angles, and torsional angles. nih.gov It would also provide unequivocal proof of the molecule's stereochemistry and conformation.

Furthermore, crystallographic data can reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the crystal. nih.gov In the case of rhodamine derivatives, X-ray crystallography has been used to definitively characterize the structure of the closed spirolactam form, providing concrete evidence for its non-planar, conjugation-disrupted structure. researchgate.net While obtaining high-quality crystals can be a significant challenge, the resulting structural data is unparalleled in its detail and accuracy.

Photophysical Characterization and Mechanistic Investigations of Sulfo Rhodamine Amidoethyl Mercaptan Fluorescence

Detailed Electronic Absorption and Emission Spectroscopy

The interaction of Sulfo Rhodamine Amidoethyl Mercaptan with light is characterized by its electronic absorption and emission spectra, which provide insights into its molecular structure and electronic transitions.

This compound exhibits characteristic absorption and emission profiles in the visible region of the electromagnetic spectrum. The maximum absorption (λmax, abs) has been reported to be at approximately 561 nm, while the maximum emission (λmax, em) occurs at around 581 nm. cymitquimica.com The molar extinction coefficient (ε) for this dye is noted as 126,000 M-1cm-1, indicating a strong absorption of light at its λmax, abs. cymitquimica.com

The excitation spectrum of a fluorophore typically mirrors its absorption spectrum. For this compound, the excitation wavelength range is generally between 570 and 590 nm. scbt.com The emission spectrum is Stokes-shifted, meaning it appears at a longer wavelength than the absorption spectrum. This energy loss between absorption and emission is a fundamental characteristic of fluorescence and is crucial for sensitive detection, as it allows for the separation of emission photons from excitation photons.

Interactive Data Table: Spectroscopic Properties of this compound

| Parameter | Value | Reference |

| Maximum Absorption (λmax, abs) | 561 nm | cymitquimica.com |

| Maximum Emission (λmax, em) | 581 nm | cymitquimica.com |

| Molar Extinction Coefficient (ε) | 126,000 M-1cm-1 | cymitquimica.com |

| Excitation Range | 570-590 nm | scbt.com |

Fluorescence quenching, the decrease in fluorescence intensity, and fluorescence enhancement, the increase in fluorescence intensity, are critical processes that can be modulated by the molecular environment and interactions with other chemical species. While specific studies on this compound are limited, the behavior of related sulforhodamine dyes provides a framework for understanding these mechanisms.

Fluorescence quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). For instance, the fluorescence of rhodamine dyes can be quenched by interactions with certain molecules that facilitate non-radiative decay pathways.

Conversely, fluorescence enhancement can be achieved by structural modifications that restrict non-radiative decay processes. For example, the incorporation of a succinimidyl ester at the end of an aliphatic chain spacer in rhodamine derivatives has been shown to increase the fluorescence yield of the conjugate. While not specific to this compound, this highlights a general strategy for enhancing fluorescence in this class of dyes.

Fundamental Mechanisms of Fluorescent Signal Modulation

The fluorescence of rhodamine-based dyes, including the sulforhodamine family, is often controlled by specific molecular mechanisms that act as fluorescent switches. These mechanisms are central to the design of fluorescent probes for sensing and imaging applications.

A key mechanism for modulating the fluorescence of many rhodamine derivatives is the equilibrium between a non-fluorescent spirolactam form and a highly fluorescent, ring-opened amide form. rsc.orgresearchgate.net In the spirolactam state, the π-electron system of the xanthene core is disrupted, rendering the molecule colorless and non-fluorescent. The opening of the spirolactam ring, which can be triggered by factors such as protonation, metal ion coordination, or specific chemical reactions, restores the conjugated system, leading to strong absorption and fluorescence. researchgate.net

The transition between the closed and open forms is influenced by the nature of the substituent groups on the amide nitrogen. nih.gov Electron-withdrawing groups and steric hindrance can affect the pKa of the molecule and the kinetics of the ring-opening process. nih.gov While no specific studies on the spirolactam dynamics of this compound were found, its structural similarity to other rhodamines suggests that this mechanism could be a viable strategy for modulating its fluorescence.

Photoinduced Electron Transfer (PeT) is a powerful mechanism for controlling fluorescence. In a typical PeT-based sensor, a fluorophore is linked to a receptor unit via a spacer. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the fluorophore, leading to non-radiative decay and fluorescence quenching. rsc.orgnih.gov Interaction of the receptor with an analyte can inhibit this PeT process, thus "turning on" the fluorescence. The efficiency of PeT is dependent on the redox potentials of the fluorophore and the receptor. Group 14 rhodamines, for example, have been shown to have their near-infrared fluorescence effectively controlled by the PeT mechanism.

Chemically Induced Electron Transfer (ChET) is a related process where the electron transfer is initiated by a chemical reaction rather than direct photoexcitation. Both PeT and ChET are fundamental to the design of "off-on" fluorescent probes.

Intramolecular Charge Transfer (ICT) is another important process that influences the photophysical properties of fluorescent molecules. In molecules with electron-donating and electron-accepting moieties, excitation can lead to a transfer of electron density from the donor to the acceptor, creating an excited state with a large dipole moment. nih.govmdpi.com This ICT state is often sensitive to the polarity of the solvent, leading to solvatochromic shifts in the emission spectrum.

Solvent-Dependent and Environmental Photophysical Responses

The fluorescence of this compound is highly sensitive to the polarity of its local environment. This sensitivity arises from changes in the electronic distribution of the molecule upon excitation, which are influenced by interactions with solvent molecules.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. wikipedia.org In the context of fluorescence, this manifests as a shift in the absorption and emission spectra. For rhodamine derivatives, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. nih.govresearchgate.net This phenomenon is attributed to the stabilization of the more polar excited state by polar solvent molecules. nih.govsocietechimiquedefrance.fr

While specific experimental data for this compound is not extensively available in the public domain, the general behavior of sulforhodamine dyes can be used to anticipate its solvatochromic properties. The presence of the charged sulfonate groups and the tertiary amine functionalities in the rhodamine core suggests a significant dipole moment that will interact with solvents of varying polarities.

Table 1: Representative Solvatochromic Data for a Typical Sulforhodamine Dye

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Chloroform | 39.1 | 558 | 578 | 20 |

| Methanol (B129727) | 55.4 | 562 | 585 | 23 |

| Water | 63.1 | 565 | 589 | 24 |

Disclaimer: The data in this table is illustrative of the typical behavior of sulforhodamine dyes and is not experimentally determined data for this compound.

The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is also influenced by solvent polarity. An increase in the Stokes shift with increasing solvent polarity is often observed for dyes with a significant change in dipole moment upon excitation. nih.govinstras.com This sensitivity to the local environment makes this compound a potential candidate for use as a probe to investigate the polarity of microenvironments, such as within biological membranes or polymer matrices.

The fluorescence of many rhodamine derivatives is known to be dependent on the pH of the solution. digitellinc.comresearchgate.net This pH sensitivity is often linked to a structural change between a fluorescent open quinone form and a non-fluorescent closed spirolactam form. nih.gov In acidic conditions, protonation of the rhodamine structure favors the open, highly fluorescent form. researchgate.net As the pH increases, deprotonation can lead to the formation of the spirolactam, resulting in fluorescence quenching. digitellinc.com

However, it is important to note that Sulforhodamine B, a closely related compound, is reported to have stable absorption and fluorescence in a pH range of 3 to 10. wikipedia.orgaatbio.com This stability is attributed to the presence of the sulfonate groups, which maintain the dye in its open, fluorescent form across a broad pH range. Given the structural similarities, it is plausible that this compound also exhibits a degree of pH insensitivity in this range.

The amidoethyl mercaptan substituent introduces additional sites for protonation. The secondary amine in the amide linker and the terminal thiol group can exist in different protonation states depending on the pH. The protonation state of these groups could potentially influence the electronic properties of the fluorophore and thus its fluorescence. For instance, a rhodamine B-based probe with a morpholine (B109124) moiety showed an 80-fold increase in fluorescence intensity when the pH decreased from 7.4 to 4.0, with a pKa of 5.16. rsc.org

Table 2: Hypothetical pH-Dependent Fluorescence of a Rhodamine Probe with an Ionizable Group

| pH | Predominant Protonation State of Amine | Relative Fluorescence Intensity (%) |

| 4.0 | -NH2+- | 100 |

| 5.0 | -NH2+- / -NH- | 85 |

| 6.0 | -NH- | 50 |

| 7.0 | -NH- | 20 |

| 8.0 | -NH- | 15 |

Disclaimer: This table presents a hypothetical scenario for a rhodamine derivative with a pH-sensitive group and does not represent experimentally verified data for this compound.

The protonation of the amidoethyl mercaptan side chain could modulate the fluorescence through several mechanisms. Protonation of the amine could alter the electron-donating or -withdrawing nature of the substituent, thereby affecting the quantum yield of the rhodamine core. Furthermore, conformational changes induced by protonation could also impact the fluorescence output. Detailed spectroscopic studies at varying pH values would be necessary to fully elucidate the pH-dependent behavior and the specific protonation states of this compound.

Advanced Sensor Development and Chemo/biosensing Mechanisms Leveraging Sulfo Rhodamine Amidoethyl Mercaptan

Rational Design Principles for Analyte-Specific Sensing

The design of fluorescent probes based on Sulfo Rhodamine Amidoethyl Mercaptan hinges on the principle of analyte-induced ring-opening of the rhodamine spirolactam. In its native state, the compound exists in the closed-ring, non-fluorescent form. The strategic incorporation of a mercaptan (thiol) group serves as a recognition site. Interaction with a target analyte triggers a conformational change, leading to the opening of the spirolactam ring and a subsequent "turn-on" of fluorescence. This distinct color and fluorescence change allows for both qualitative and quantitative detection. du.ac.in

Development of Fluorescent Probes for Heavy Metal Ions (e.g., Hg(II))

Heavy metal contamination, particularly from mercury (Hg(II)), poses significant risks to environmental and human health. du.ac.inmdpi.com This has driven the development of sensitive and selective detection methods. Rhodamine-based chemosensors, including those functionalized with thiol groups, have emerged as a promising approach for detecting Hg(II) in various samples, including water and biological systems. du.ac.innih.gov

The high affinity of the soft thiol (sulfhydryl) group for the soft metal ion Hg(II) is the cornerstone of designing selective mercury sensors. nih.govnih.gov When this compound interacts with Hg(II), a coordination complex is formed. This interaction disrupts the spirolactam ring, forcing it into the open, fluorescent form. nih.govacs.org

Studies have shown that the binding stoichiometry between rhodamine-based thiol probes and Hg(II) is typically 1:1. nih.govacs.org This was confirmed through methods like Job's plot analysis, which measures the absorbance of solutions with varying molar fractions of the probe and Hg(II). The maximum absorbance is observed when the molar fraction is 0.5, indicating a 1:1 complex. acs.org This specific binding ratio is crucial for the quantitative determination of mercury concentrations. The interaction leads to a significant fluorescence enhancement, with some rhodamine-based probes exhibiting over a 50-fold increase in fluorescence intensity upon binding to Hg(II). nih.govacs.org

Table 1: Performance of a Rhodamine-Based Probe for Hg(II) Detection

| Parameter | Value | Reference |

|---|---|---|

| Fluorescence Enhancement | ~52-fold | nih.govacs.org |

| Detection Limit | 3.0 x 10⁻⁸ mol L⁻¹ | nih.govacs.org |

| Linear Range | 8.0 x 10⁻⁸ to 1.0 x 10⁻⁵ mol L⁻¹ | nih.govacs.org |

| Binding Stoichiometry (Probe:Hg²⁺) | 1:1 | nih.govacs.org |

| Optimal pH Range | 4.50–8.50 | acs.org |

To improve the performance of this compound-based sensors, several strategies can be employed. The introduction of a sulfhydryl group significantly enhances selectivity for Hg(II) over other competing metal ions. nih.gov The inherent "off-on" switching mechanism of the rhodamine scaffold minimizes background fluorescence, leading to high sensitivity. nih.gov

The sensor's performance can be further amplified through metal-enhanced fluorescence (MEF). By linking mercapto-rhodamine derivatives to silver nanoparticles supported on mesoporous silica (B1680970), a significant enhancement in the fluorescence signal can be achieved, leading to lower detection limits. nih.gov Furthermore, the design of the probe's molecular structure plays a key role. For instance, incorporating additional binding moieties alongside the thiol group can create a more specific coordination environment for the target ion, further improving selectivity. nih.gov The choice of solvent system and pH are also critical factors that can be optimized to maximize the sensor's response. mdpi.comacs.org

Design for Biological Analytes (e.g., pH, sulfane sulfurs, salicylic (B10762653) acid)

The versatility of the rhodamine scaffold allows for its adaptation to detect various biological analytes beyond heavy metals. By modifying the receptor unit attached to the fluorophore, probes can be designed to respond to changes in pH or the presence of specific biomolecules like sulfane sulfurs and salicylic acid.

The key to designing probes for biological analytes lies in creating a receptor that specifically interacts with the target molecule.

pH Sensing: The spirolactam ring of rhodamine derivatives is inherently sensitive to pH changes. In acidic conditions, protonation can induce ring-opening and a corresponding increase in fluorescence. This property allows for the development of pH sensors that operate within a specific pH range. acs.org

Sulfane Sulfur Detection: Sulfane sulfurs are sulfur atoms that are covalently bonded only to other sulfur atoms. nih.gov They are important biological species, and their detection is crucial for understanding their physiological roles. nih.gov Probes for sulfane sulfurs can be designed based on the unique reactivity of these species. For example, a probe can be constructed where the rhodamine fluorophore is quenched. The presence of sulfane sulfurs can trigger a reaction that releases the quencher, leading to a "turn-on" fluorescence signal. nih.gov

Salicylic Acid Sensing: Salicylic acid is a vital plant hormone involved in defense signaling. nih.gov Fluorescent probes for its detection have been developed by incorporating a receptor moiety capable of forming hydrogen bonds with salicylic acid. nih.gov For instance, a 2-aminobenzimidazole (B67599) unit can be attached to the rhodamine scaffold. The hydrogen bonding interaction between this unit and salicylic acid is strong enough to induce the opening of the spirolactam ring, resulting in a detectable fluorescent signal. nih.gov

The signal generation in these biosensors is a direct result of a conformational change in the probe molecule upon binding to the analyte.

Heavy Metal Ions: As previously discussed, the coordination of a metal ion like Hg(II) to the thiol group of this compound causes the spirolactam ring to open, leading to a dramatic increase in fluorescence. nih.govacs.org

pH: Changes in proton concentration directly affect the equilibrium between the closed and open forms of the rhodamine spirolactam. Lower pH favors the protonated, open-ring form, thus increasing fluorescence. acs.org

Sulfane Sulfurs and Salicylic Acid: In the case of sulfane sulfurs and salicylic acid, the interaction with the specifically designed receptor unit triggers the signaling mechanism. For salicylic acid, the formation of hydrogen bonds with the receptor provides the energetic driving force for the opening of the spirolactam ring. nih.gov This "off-on" switching is a common and effective mechanism for generating a fluorescent signal in response to the presence of the target analyte. nih.gov The change in fluorescence intensity can be correlated to the concentration of the analyte, allowing for quantitative measurements.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mercury (II) |

| Sulfane Sulfurs |

| Salicylic Acid |

| Silver |

Miniaturized and Portable Sensing Platforms

The demand for on-site and real-time analysis has driven the development of miniaturized and portable sensing platforms. These devices offer significant advantages over traditional laboratory-based instrumentation, including reduced cost, lower sample and reagent consumption, and ease of use for non-specialized personnel. The properties of this compound lend themselves to integration into such platforms.

Paper-based analytical devices (PADs) have emerged as a cost-effective and user-friendly platform for point-of-need diagnostics. researchgate.netnih.gov The fabrication of PADs leveraging fluorescent probes typically involves the immobilization of the sensing molecule onto the paper substrate. For a compound like this compound, this can be achieved through several methods.

A common technique is simple impregnation, where a solution of the dye is deposited onto a defined zone of the paper and allowed to dry. The hydrophilic nature of the paper and the water-solubility imparted by the sulfo- groups of the molecule facilitate a uniform distribution.

Another approach involves the covalent attachment of the probe to the cellulose (B213188) fibers of the paper. The mercaptan group (-SH) on this compound is a reactive handle that can be used for such immobilization strategies, potentially leading to more robust sensors with reduced leaching of the dye.

Once fabricated, these PADs can be used for the colorimetric or fluorometric detection of target analytes. For instance, a paper strip containing the rhodamine derivative could exhibit a change in color or fluorescence intensity upon interaction with a specific substance, a change that can be observed by the naked eye or quantified with a simple portable reader or smartphone camera. nih.gov The development of such test strips enables on-site applications without the need for expensive instrumentation. rsc.org

Microfluidic systems, or "lab-on-a-chip" technology, allow for the precise manipulation of small fluid volumes within channels of micrometer dimensions. frontiersin.org Integrating fluorescent probes like this compound into these systems can create highly sensitive and automated analytical devices.

Integration can be achieved by:

Surface Immobilization: The thiol group of this compound can be used to covalently bond the dye to the inner surfaces of the microfluidic channels, which might be made of glass, polymers, or gold-coated substrates. nih.gov This creates a stationary sensing phase that can interact with the analyte as the sample flows past.

Reagent in Solution: The dye can be mixed with the sample in the microfluidic chip. The reaction between the dye and the analyte would lead to a detectable change in the fluorescence signal within the microchannels.

These microfluidic devices enable the automation of fluid handling, chemical reactions, and optical detection on a single, compact platform. frontiersin.org This is particularly advantageous for on-site detection where rapid analysis of multiple samples is required with minimal human intervention. Thiol-acrylate resins are one type of material used for fabricating microfluidic devices for fluorescence-based detection, showcasing the compatibility of thiol chemistries in this field. nih.gov

Performance Metrics and Detection Limits in Sensing Applications

The performance of a chemosensor is characterized by several key metrics, including its sensitivity, selectivity, response time, and limit of detection (LOD). The LOD is the lowest concentration of an analyte that can be reliably detected. For rhodamine-based fluorescent sensors, these metrics are often determined through fluorescence titration experiments. nih.govnih.gov The LOD is typically calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve. nih.gov

While specific performance data for sensors based solely on this compound is not extensively detailed in the reviewed literature, the performance of other rhodamine-based thiol-reactive probes and chemosensors provides a valuable benchmark for their potential capabilities. These sensors often operate on a "turn-on" fluorescence mechanism, where the interaction with a target analyte opens the non-fluorescent spirolactam ring of the rhodamine structure, resulting in a significant increase in fluorescence intensity and a visible color change. nih.govmdpi.com

The following table summarizes the performance metrics of various rhodamine derivatives in sensing applications for different analytes. This data illustrates the typical range of detection limits achieved with rhodamine-based chemosensors.

| Sensor (Rhodamine Derivative) | Analyte | Limit of Detection (LOD) | Detection Method |

| Rhodamine 6G-hydrazine derivative | Sn²⁺ | 0.162 µM | Fluorescence |

| Rhodamine B-based probe (SBRB1) | Hg²⁺ | 29.1 µM | Fluorescence |

| Rhodamine B-based probe (RhB-DCT) | Fe³⁺ | 0.0521 µM | Fluorescence |

| Rhodamine-based receptor (L₁) | Cu²⁺ | 35.8 nM | Fluorescence |

| Rhodamine B-based probe (L1) | GSH | 0.219 µM | Fluorescence |

This table presents data for various rhodamine-based sensors to provide context on typical performance metrics, as specific data for this compound was not available in the provided search results.

Bioimaging and Bioconjugation Applications of Sulfo Rhodamine Amidoethyl Mercaptan

Strategies for Bioconjugation and Targeted Labeling

The utility of Sulfo Rhodamine Amidoethyl Mercaptan in biological research stems from its ability to be attached to various biomolecules. This process, known as bioconjugation, allows researchers to tag proteins, antibodies, and other molecules of interest with a fluorescent marker.

Covalent Attachment to Biomolecules and Cellular Components

The amidoethyl mercaptan functional group is key to the covalent attachment of this dye to biomolecules. The terminal thiol (mercaptan) group is highly reactive towards specific chemical moieties, enabling the formation of stable covalent bonds.

One of the most common strategies for labeling proteins with thiol-reactive dyes involves targeting cysteine residues. nih.gov The sulfhydryl group of cysteine is a primary target for reagents like maleimides. bio-techne.com The reaction between a maleimide (B117702) and a thiol group proceeds rapidly at a near-neutral pH to form a stable thioether bond. biotium.comthermofisher.com This specific reactivity allows for the selective labeling of proteins at cysteine sites, which are often less abundant than other amino acids like lysine, providing greater control over the labeling position. nih.gov To ensure the availability of free thiol groups for conjugation, disulfide bonds within a protein may first need to be reduced using agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). bio-techne.comthermofisher.com

The general scheme for covalent labeling involves dissolving the protein in a suitable buffer (pH 7.0-7.5) and then adding a solution of the thiol-reactive dye. thermofisher.com After incubation, the excess, unreacted dye is removed through methods like gel filtration or dialysis to yield a purified, fluorescently labeled protein conjugate. thermofisher.com This direct chemical labeling approach is fundamental for creating fluorescent probes that can be used to track the location and dynamics of specific proteins within cells and tissues. nih.gov

Ligand-Directed Approaches for Specific Subcellular Localization

Beyond general protein labeling, this compound can be incorporated into more sophisticated targeting strategies to achieve specific subcellular localization. This involves conjugating the dye to a ligand that has a high affinity for a particular cellular receptor or structure. nih.govuniversiteitleiden.nl This approach transforms the fluorescent dye into a probe that can be directed to a specific location within a cell.

The principle behind ligand-directed targeting is the specific recognition and binding of the ligand to its target. nih.gov For instance, a fluorescent dye can be attached to a molecule that binds to receptors on the surface of a specific cell type or even to receptors localized to a particular organelle. universiteitleiden.nlnih.gov Upon binding, the entire conjugate, including the fluorescent dye, can be internalized by the cell, allowing for the visualization of the targeted structure. universiteitleiden.nl

Researchers have successfully used this strategy to deliver fluorescent probes to various organelles. For example, specific ligands have been used to target mitochondria, lysosomes, the Golgi apparatus, and the endoplasmic reticulum. lumiprobe.comnih.gov By conjugating a bright and photostable dye like a sulforhodamine derivative to a targeting ligand, researchers can create powerful tools for studying the morphology and function of these organelles in living cells. nih.gov This method of targeted delivery enhances the signal-to-noise ratio by concentrating the fluorescent probe at the site of interest, thereby improving the quality of the resulting images. nih.gov

Applications in Advanced Fluorescence Microscopy Modalities

The excellent photophysical properties of sulforhodamine dyes, such as high brightness and photostability, make them well-suited for various advanced fluorescence microscopy techniques. These methods allow for high-resolution imaging of labeled structures within cells and tissues.

Confocal Laser Scanning Microscopy (CLSM) for Cellular Imaging

Confocal Laser Scanning Microscopy (CLSM) is a widely used technique that provides high-resolution optical images with depth selectivity. By using a pinhole to reject out-of-focus light, CLSM allows for the visualization of specific planes within a thick specimen, enabling three-dimensional reconstruction of cellular structures.

Sulforhodamine-based dyes are frequently used in CLSM due to their bright fluorescence and resistance to photobleaching. When a biomolecule is labeled with a sulforhodamine derivative, its localization within the cell can be clearly visualized. For example, studies have used rhodamine-labeled nanoparticles to track their uptake and distribution within cancer cells using confocal microscopy. nih.gov Similarly, the nuclear and cytoplasmic distribution of proteins has been assayed using sulforhodamine B as a whole-cell stain, demonstrating its utility in multiparametric image analysis. nih.gov The ability to specifically label cellular components and visualize them with the clarity offered by CLSM is crucial for understanding complex biological processes. nih.gov

Super-Resolution Microscopy Techniques (e.g., STED, PALM)

Standard fluorescence microscopy, including CLSM, is limited by the diffraction of light, which restricts the achievable resolution to approximately 200 nanometers. ibidi.com Super-resolution microscopy techniques bypass this limitation, enabling the visualization of cellular structures at the nanoscale. ibidi.com

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that achieves sub-diffraction resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area of fluorescence emission. ibidi.comnih.gov Rhodamine derivatives are particularly well-suited for STED microscopy due to their high photostability and brightness. researchgate.net By fine-tuning the chemical structure of rhodamine dyes, researchers have developed probes that are optimized for STED imaging, allowing for the visualization of cytoskeletal filaments and organelles with a resolution of 40-60 nm in living cells. acs.org

Photoactivated Localization Microscopy (PALM) is another super-resolution technique that relies on the sequential activation and localization of individual photo-switchable fluorescent molecules to reconstruct a high-resolution image. ibidi.comnih.gov While PALM is often used with photoactivatable fluorescent proteins, organic dyes with suitable photoswitching properties can also be employed. The development of rhodamine-based dyes that can be switched between fluorescent and dark states has expanded the toolkit for single-molecule localization microscopy, providing new avenues for studying the organization of biomolecules with nanoscale precision. researchgate.net

Multiphoton Fluorescence Microscopy for Deep Tissue Imaging (e.g., 2-photon, 3-photon)

Multiphoton microscopy, including two-photon (2PM) and three-photon (3PM) microscopy, enables imaging deep within scattering biological tissues, a significant advantage over conventional one-photon microscopy. nih.gov These techniques use non-linear excitation, where a fluorophore simultaneously absorbs two or three lower-energy photons to reach an excited state, which is intrinsically confined to the focal volume, thus reducing out-of-focus fluorescence and photodamage. nih.gov

Investigation of Intracellular Dynamics and Organelle-Specific Imaging

The vibrant and relatively stable fluorescence of the sulforhodamine core is well-suited for the dynamic and complex environment inside living cells. Its ability to be chemically modified allows for the creation of probes that can visualize cellular processes in real-time or accumulate in specific organelles.

The sulforhodamine scaffold is a valuable component for fluorescent probes used in tracking dynamic processes within live cells. Its application as a whole-cell label enables researchers to delineate cell boundaries and observe changes in protein distribution. For instance, a retrospective labeling method using Sulforhodamine B (SRB) has been developed to expand the multiplexing capability of imaging assays. nih.gov This technique allows for the visualization of an additional fluorochrome, facilitating the analysis of the nucleocytoplasmic distribution of multiple proteins simultaneously. nih.gov

This method has been successfully applied to study the nuclear translocation of Signal Transducer and Activator of Transcription 1 (STAT1) and to correlate the cellular distribution and expression levels of STAT3 and syndecan-1. nih.gov Such applications are crucial for dissecting complex biological pathways and understanding how molecular interactions govern cell function. The ability to conjugate the sulforhodamine fluorophore to various biomolecules via its functional groups, like the amidoethyl mercaptan, would further enhance its utility in tracking specific proteins or processes.

The fluorescence of rhodamine-based dyes can be engineered to be sensitive to environmental parameters, such as pH. This property is exploited to create probes that monitor the function of acidic organelles like lysosomes. The core mechanism often involves a spirolactam ring structure that is non-fluorescent at neutral pH but opens in acidic conditions to yield a highly fluorescent, ring-opened form.

Researchers have designed numerous rhodamine-based probes that can selectively accumulate in lysosomes and report on their pH. These probes are vital for studying lysosome-associated physiological and pathological processes, including autophagy. The probes exhibit significant fluorescence enhancement in the acidic pH range typical of lysosomes (pH 4.5-5.5). The specific pKa of the probe determines its optimal pH sensing range.

Table 1: Characteristics of Rhodamine-Based Lysosomal pH Probes This table is interactive. You can sort and filter the data.

| Probe Name/Derivative | Target Organelle | pKa Value | Key Finding |

|---|---|---|---|

| RCE | Lysosome | 4.71 | Over 150-fold fluorescence increase from pH 7.51 to 3.53; enables monitoring of lysosomal pH changes. nih.gov |

| Lyso-NIR-pH | Lysosome | 4.63 | A photostable Si-rhodamine probe used to monitor lysosomal pH increases during heat stroke. rsc.org |

| RML | Lysosome | 4.96 | Over 148-fold fluorescence enhancement; used to visualize autophagy by monitoring lysosomal pH. magtech.com.cn |

| Rhodamine-based cyclic hydroxamate | Lysosome | ~4.1 | Strong fluorescence below pH 5.5, ideal for monitoring acidic lysosome-related organelles. nih.gov |

| Rh-Mo | Lysosome | 5.85 | High fluorescence quantum yield (0.84) at acidic pH; enables sensitive detection of lysosomal pH changes. researchgate.net |

Bioimaging in Complex Biological Systems and Model Organisms

The utility of sulforhodamine-based dyes extends beyond single cells to imaging within the more complex environments of tissues and whole organisms, including both animal and plant models.

Sulforhodamine B (SRB) has been shown to preferentially stain elastic fibers, which are key structural components of tissues like skin, muscle, and blood vessels. nih.govdu.ac.in This specificity allows for high-contrast imaging of the elastic fiber network in vivo, a task that is challenging with traditional methods like autofluorescence, which often suffer from low signal. acs.org

Multiphoton microscopy, particularly two-photon (2PM) and three-photon (3PM) microscopy, is often employed for this purpose due to its ability to image deeper into scattering tissues. Intravenous injection of SRB allows the dye to bypass the skin barrier and effectively label elastic fibers throughout the dermis. acs.org This technique provides a powerful tool for studying the morphology and dynamics of elastic fibers in both healthy and diseased states. nih.govacs.org

Table 2: Research Findings on Sulforhodamine for Elastic Fiber Imaging This table is interactive. You can sort and filter the data.

| Microscopy Technique | Excitation Wavelength | Target Tissue | Key Finding |

|---|---|---|---|

| Two-Photon Microscopy (2PM) | 800 nm | Muscle epimysium, blood vessel walls | SRB specifically stains elastic fibers in vivo and is suitable for simultaneous imaging with other dyes and second-harmonic generation (SHG) for collagen. nih.govdu.ac.in |

| Three-Photon Microscopy (3PM) | 1600 nm | Mouse skin dermis | 3PM of SRB-labeled fibers provides enhanced imaging depth through the whole dermis compared to 2PM, with low optical power deposited on the skin. acs.org |

The robust fluorescence of rhodamine dyes also finds applications in plant science and environmental monitoring. In plant biology, rhodamine-based fluorescent probes have been developed to image the distribution of important molecules and ions. For example, a Rhodamine B-based probe was designed to be a highly selective and sensitive chemosensor for copper ions (Cu²⁺). nih.gov Using this probe, researchers were able to visualize the accumulation of Cu²⁺ in the vascular cylinder of maize roots, providing insights into how plants absorb and transport essential, yet potentially toxic, metal ions. nih.gov Other rhodamine-based sensors have been created to detect salicylic (B10762653) acid, a key hormone in plant immunity. rsc.org Furthermore, rhodamine dyes like Rhodamine B and Sulforhodamine B have been evaluated as systemic tracers to track fluid movement in seedlings, aiding in the development of precision agriculture technologies. researchgate.net

In the field of environmental sensing, rhodamine derivatives are widely used to create chemosensors for detecting toxic heavy metal ions in aqueous systems. mdpi.commdpi.comnih.govresearchgate.net These sensors often operate on a "turn-on" fluorescence mechanism, where the spirolactam ring of the rhodamine dye opens upon binding to a specific metal ion, causing a dramatic increase in fluorescence and a visible color change. mdpi.com This principle has been used to develop probes with high selectivity and sensitivity for ions such as iron (Fe³⁺), mercury (Hg²⁺), and copper (Cu²⁺). nih.govnih.govdu.ac.inacs.orgmdpi.com The ability to detect trace amounts of these pollutants is critical for environmental safety and public health. mdpi.com

Table 3: Rhodamine-Based Probes in Plant and Environmental Analysis This table is interactive. You can sort and filter the data.

| Probe/Dye | Application Area | Analyte | Detection Limit | Key Feature |

|---|---|---|---|---|

| RBO (Rhodamine B derivative) | Plant Biology | Cu²⁺ | 28 nM | Enables confocal imaging of Cu²⁺ distribution in maize roots. nih.gov |

| R2 (Rhodamine-acylhydrazone) | Plant Biology | Salicylic Acid | 0.9 µM | Allows for rapid and selective detection of a key plant hormone in cells. rsc.org |

| RhB-DCT (Rhodamine B derivative) | Environmental Sensing | Fe³⁺ | 0.0521 µM | "Turn-on" fluorescent and colorimetric sensor with a wide pH stability (4-13). mdpi.com |

| Rhodamine derivative (Sulfur-based) | Environmental Sensing | Hg²⁺ | 3.0 x 10⁻⁸ mol L⁻¹ | Highly sensitive and selective "turn-on" probe for Hg²⁺ in water. nih.govacs.org |

| R6G-PA (Rhodamine 6G derivative) | Environmental Sensing | Hg²⁺ | 0.84 nmol/L | Used for fluorescence detection of Hg²⁺ in biological and water samples. nih.gov |

Interfacial Phenomena and Supramolecular Interactions of Sulfo Rhodamine Amidoethyl Mercaptan

Amphiphilic Nature and Self-Assembly in Aqueous and Mixed Media

The structure of Sulfo Rhodamine Amidoethyl Mercaptan confers upon it a distinct amphiphilic character. The negatively charged sulfonate (SO₃⁻) group acts as a hydrophilic head, ensuring solubility in aqueous media, while the extensive, polycyclic aromatic system of the rhodamine core serves as a bulky, hydrophobic tail. This dual nature is central to its tendency to self-assemble in solution and accumulate at interfaces. In aqueous solutions, these amphiphilic molecules can spontaneously organize to minimize the unfavorable contact between their hydrophobic portions and water, a process driven by the hydrophobic effect. nih.gov This self-assembly can result in various ordered nanostructures, such as micelles or vesicles, depending on factors like concentration, pH, and ionic strength. nih.govrsc.org

As with typical surfactants, this compound is expected to exhibit significant surface activity. nih.gov At an air/water interface, the molecules will arrange themselves to lower the system's free energy, with the hydrophilic sulfonate group immersed in the aqueous phase and the hydrophobic rhodamine core oriented towards the air. nih.gov This process reduces the surface tension of the water.

Similarly, at a liquid/liquid interface, such as between oil and water, the compound will act as an interfacial agent. The rhodamine moiety will preferentially partition into the nonpolar oil phase, while the sulfonate group remains in the aqueous phase, effectively bridging the two immiscible liquids. The efficiency and packing of the molecule at these interfaces are influenced by electrostatic repulsions between the charged headgroups and by van der Waals interactions between the hydrophobic tails. researchgate.net

Table 1: Factors Influencing Interfacial Adsorption of this compound

| Parameter | Effect on Adsorption | Underlying Mechanism |

|---|---|---|

| Concentration | Increases up to a saturation point (monolayer coverage) | Higher bulk concentration leads to a greater number of molecules available to adsorb at the interface. |

| Ionic Strength (Salt Conc.) | Increases adsorption density | Added counter-ions (e.g., Na⁺) screen the electrostatic repulsion between the negative sulfonate headgroups, allowing for tighter packing at the interface. |

| pH | Minimal effect on the sulfonate group, but can influence the rhodamine core's properties | The sulfonate is a strong acid anion and remains charged. Extreme pH might affect the electronic structure of the chromophore. |

| Temperature | Complex; can increase or decrease adsorption | Affects both molecular solubility and the kinetic energy of the molecules, influencing the equilibrium between the bulk and the interface. nih.gov |

The interaction of this compound with other surfactants in solution is governed by electrostatic and hydrophobic forces. researchgate.net When mixed with cationic (positively charged) surfactants, strong electrostatic attraction occurs between the sulfonate group and the cationic headgroup, leading to the formation of ion pairs or highly stable mixed-micellar structures at very low concentrations.

In the presence of anionic (negatively charged) surfactants, electrostatic repulsion between the headgroups is dominant. However, above the critical micelle concentration (CMC) of the added surfactant, the hydrophobic rhodamine core of the dye can still be encapsulated within the nonpolar interior of the micelles. researchgate.net This encapsulation is driven by the hydrophobic effect. Non-ionic surfactants can also encapsulate the dye in their micelles, driven purely by hydrophobic interactions.

Micellar encapsulation typically leads to significant changes in the photophysical properties of the rhodamine dye. The sequestration of the chromophore from the aqueous environment into the hydrophobic micellar core often results in an increase in fluorescence quantum yield and a shift in the absorption and emission maxima (solvatochromism). nih.govresearchgate.net

Interactions with Biomolecular Systems and Model Membranes

The amphiphilic and ionic nature of this compound facilitates its interaction with biological components like proteins and lipid membranes. These interactions are fundamental to its application as a biological probe.

Rhodamine derivatives are known to bind non-covalently to proteins, particularly to serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.net The binding is typically driven by a combination of hydrophobic interactions between the rhodamine core and nonpolar amino acid residues in protein pockets, as well as electrostatic interactions. The presence of the negatively charged sulfonate group can further influence binding to positively charged domains on the protein surface.

This binding can be characterized by equilibrium binding constants (Kₐ) and the number of binding sites (n). Such interactions often lead to fluorescence quenching or enhancement of the dye, which can be used to quantify the binding parameters. Studies on similar dyes have shown that the protein's structure can be slightly altered upon binding, though the secondary structure often remains largely intact. researchgate.net

Table 2: Typical Binding Parameters for Rhodamine Dyes with Serum Albumin

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Binding Constant (Kₐ) | 10⁴ - 10⁶ M⁻¹ | Indicates the strength of the interaction; higher values mean stronger binding. |

| Number of Binding Sites (n) | ~1-2 | Represents the stoichiometry of the dye-protein complex at equilibrium. |

| Gibbs Free Energy (ΔG) | -20 to -40 kJ/mol | Negative values indicate a spontaneous binding process. |

| Enthalpy (ΔH) & Entropy (ΔS) | Variable | Provide insight into the nature of the binding forces (e.g., positive ΔS suggests hydrophobic interactions). |

Note: Data are representative for rhodamine-class dyes and serve as an illustrative example. researchgate.net

The ability of this compound to cross cell membranes is generally low due to the presence of the negatively charged and highly polar sulfonate group, which disfavors passive diffusion across the hydrophobic lipid bilayer core.

However, its interactions with membrane proteins are of significant interest. One of the most studied interactions for rhodamine dyes is with P-glycoprotein (P-gp), an ATP-dependent efflux pump that is a key factor in multidrug resistance in cancer cells. nih.gov P-gp recognizes a broad range of hydrophobic and amphiphilic substrates and actively transports them out of the cell. Many rhodamine derivatives are known substrates for P-gp. nih.gov The transport efficiency, measured as an efflux ratio, indicates how effectively the compound is pumped out of cells overexpressing P-gp. Some rhodamine derivatives can also act as inhibitors of P-gp, competing with other substrates and blocking their efflux. nih.gov The specific behavior of this compound as either a substrate or inhibitor would depend on its precise structural fit within the P-gp binding pocket.

Table 3: P-glycoprotein Interaction Profile for Rhodamine Analogs

| Compound | Role | Illustrative Metric (Example) |

|---|---|---|

| Rhodamine 123 | P-gp Substrate | High Efflux Ratio (PBA/PAB) > 5 in MDCKII-MDR1 cells. nih.gov |

| Rhodamine-based Inhibitors | P-gp Inhibitor | IC₅₀ value in the micromolar (μM) range for ATPase activity. nih.gov |

Note: This table illustrates the dual roles rhodamine derivatives can play in P-gp interactions.

Formation of Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. nih.gov The molecular features of this compound make it an excellent building block for supramolecular assemblies.

π-π Stacking: The large, planar aromatic surface of the rhodamine core facilitates strong π-π stacking interactions, leading to the formation of aggregates (dimers and higher-order structures) in solution, often classified as H-aggregates or J-aggregates depending on the stacking geometry. researchgate.net

Electrostatic Interactions: The sulfonate group can guide assembly through repulsive or attractive electrostatic forces, depending on the surrounding ionic environment and the presence of other charged species. nih.gov

Hydrophobic Effects: As discussed, the hydrophobic core drives aggregation in aqueous media to form micelles, vesicles, or nanofibers. nih.govresearchgate.net

Covalent Stabilization: The terminal mercaptan (-SH) group provides a unique functionality. It can be oxidized to form disulfide bonds (-S-S-), which can covalently link molecules and stabilize pre-formed supramolecular structures. Furthermore, the thiol group has a high affinity for noble metal surfaces, allowing the dye to be easily anchored onto gold nanoparticles or surfaces to create functional hybrid materials.

Through the interplay of these forces, this compound can be used to construct functional materials. researchgate.net For instance, it can be co-assembled with polymers or peptides to form fluorescent hydrogels for sensing applications or integrated into nanostructures for targeted imaging and delivery. nih.govrsc.org The combination of its responsive self-assembly behavior and intense fluorescence makes it a versatile component in the design of "smart" materials that can respond to external stimuli like pH, ions, or temperature.

Integration into Rhodamine-Functionalized Polymers and Block Copolymers